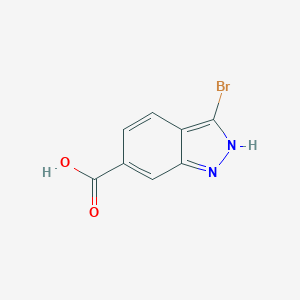

3-Bromo-1H-indazole-6-carboxylic acid

説明

特性

IUPAC Name |

3-bromo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOJMSAMIIFLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600807 | |

| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114086-30-5 | |

| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Bromo-1H-indazole-6-carboxylic acid

An In-Depth Technical Guide on the Synthesis of 3-Bromo-1H-indazole-6-carboxylic acid

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Molecules incorporating this bicyclic heterocycle exhibit a wide array of therapeutic properties, including anti-tumor and anti-inflammatory activities.[2] Specifically, this compound serves as a highly versatile and valuable building block in drug discovery. The bromine atom at the C3 position and the carboxylic acid at the C6 position are strategic functional handles, enabling diverse chemical modifications through cross-coupling reactions and amide bond formations, respectively. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic profiles of novel drug candidates.

This guide provides a comprehensive overview of a robust and mechanistically insightful synthetic route to this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the intricate mechanisms that govern each transformation. The selected pathway begins with a commercially available substituted benzonitrile and proceeds through a nucleophilic aromatic substitution (SNAr) cyclization, followed by functional group manipulation and a concluding Sandmeyer reaction.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a strategic pathway for its construction. The C3-bromo group can be installed via a Sandmeyer reaction, pointing to a 3-aminoindazole precursor. The indazole ring itself can be formed through the cyclization of a hydrazine derivative, which in turn can be synthesized from an ortho-fluorobenzonitrile derivative via nucleophilic aromatic substitution.

Caption: Retrosynthetic analysis of this compound.

Overall Synthetic Workflow

The forward synthesis is a three-stage process that efficiently constructs the target molecule. This workflow is designed for scalability and reliability, with each step proceeding through a well-understood reaction mechanism.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the 3-Amino-1H-indazole Core

The initial and most critical step is the construction of the indazole ring system. This is achieved through a reaction cascade involving nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The starting material, 2-fluoro-5-cyanobenzoic acid, is particularly well-suited for this transformation. The fluorine atom is activated by the electron-withdrawing cyano and carboxylic acid groups, making the aromatic ring susceptible to nucleophilic attack by hydrazine.

Mechanism: SNAr and Intramolecular Cyclization

-

Nucleophilic Attack: The reaction is initiated by the attack of a terminal nitrogen of hydrazine (a potent nucleophile) on the carbon atom bearing the fluorine. This attack is regioselective due to the activating effect of the ortho- and para- electron-withdrawing groups.

-

Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.

-

Rearomatization: The complex rapidly collapses, expelling the fluoride ion, which is a good leaving group. This step restores the aromaticity of the ring, resulting in a substituted phenylhydrazine intermediate.

-

Intramolecular Cyclization: The newly installed hydrazine moiety is now positioned ortho to the cyano group. The free amino group of the hydrazine then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the cyano group.

-

Tautomerization: A final proton transfer and tautomerization yield the stable 3-amino-1H-indazole aromatic system.

Experimental Protocol: Synthesis of 3-Amino-1H-indazole-6-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-5-cyanobenzoic acid (1 equivalent) in a suitable high-boiling solvent such as n-butanol.

-

Reagent Addition: Add hydrazine hydrate (approximately 3-4 equivalents) to the suspension.

-

Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash thoroughly with cold water and then a non-polar solvent like hexane to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-1H-indazole-6-carbonitrile.

Part 2: Hydrolysis of the Nitrile to Carboxylic Acid

With the indazole core constructed, the next step is the conversion of the C6-carbonitrile into the target carboxylic acid. This is a standard hydrolysis reaction, which can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for this substrate to avoid potential side reactions.

Experimental Protocol: Synthesis of 3-Amino-1H-indazole-6-carboxylic acid

-

Reaction Setup: Place the 3-amino-1H-indazole-6-carbonitrile (1 equivalent) in a round-bottom flask suitable for heating under reflux.

-

Acid Addition: Add a solution of aqueous sulfuric acid (e.g., 50-70% v/v). The concentration may need optimization.

-

Heating: Heat the mixture to reflux (100-120 °C) for 6-12 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Workup: Cool the reaction mixture in an ice bath. The product, being a zwitterionic amino acid, may precipitate upon cooling or upon neutralization. Carefully adjust the pH to the isoelectric point (typically pH 3-5) with a base (e.g., aqueous NaOH) to maximize precipitation.

-

Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 3-amino-1H-indazole-6-carboxylic acid.

Part 3: The Sandmeyer Reaction: Installation of the C3-Bromine

The final transformation is the conversion of the 3-amino group to a 3-bromo group using the Sandmeyer reaction. This classic and highly reliable reaction provides a method for synthesizing aryl halides from aryl diazonium salts.[3] It proceeds in two distinct stages: diazotization of the primary amine, followed by a copper(I)-catalyzed radical substitution.[4]

Mechanism of the Sandmeyer Reaction

Stage A: Diazotization The first stage is the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, hydrobromic acid (HBr).[5][6]

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

N-Nitrosation: The primary amino group of the indazole acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.

-

Tautomerization and Dehydration: After a series of proton transfers, the intermediate tautomerizes to a diazohydroxide. Protonation of the hydroxyl group followed by the elimination of water generates the stable aryl diazonium cation.[7]

Stage B: Copper-Catalyzed Bromination The second stage is the core Sandmeyer reaction, a radical-nucleophilic aromatic substitution.[4][8]

-

Single Electron Transfer (SET): The copper(I) bromide catalyst initiates the reaction by transferring a single electron to the diazonium salt.[9]

-

Radical Formation: This electron transfer reduces the diazonium species, which then rapidly decomposes, releasing a molecule of dinitrogen gas (N₂)—a thermodynamically highly favorable process—to form an aryl radical. The copper is oxidized to copper(II).

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species, forming the final product, this compound, and regenerating the copper(I) catalyst.[8]

Caption: Key mechanistic stages of the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound

-

Diazotization:

-

Suspend 3-amino-1H-indazole-6-carboxylic acid (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%, at least 3-4 equivalents) in a flask cooled to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold indazole suspension while maintaining the temperature below 5 °C. Stir vigorously. The formation of the diazonium salt is usually indicated by a change in the solution's appearance. Stir for an additional 30 minutes in the cold.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, ~1.2 equivalents) in aqueous HBr and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold CuBr solution. This addition is often accompanied by the vigorous evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated crude product.

-

Wash the solid thoroughly with water to remove copper salts and other inorganic impurities.

-

Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture to yield the final product, this compound.

-

Data Summary: Reaction Parameters

| Step | Reaction Name | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |

| 1 | SNAr / Cyclization | 2-Fluoro-5-cyanobenzoic acid | Hydrazine Hydrate | n-Butanol | 110-120 | 75-85 |

| 2 | Nitrile Hydrolysis | 3-Amino-1H-indazole-6-carbonitrile | H₂SO₄ (aq) | Water | 100-120 | 80-90 |

| 3 | Sandmeyer Reaction | 3-Amino-1H-indazole-6-carboxylic acid | NaNO₂, HBr, CuBr | Water | 0 → 60 | 65-75 |

Conclusion

The synthesis of this compound presented herein is a robust, multi-step process rooted in fundamental and reliable organic transformations. By leveraging a nucleophilic aromatic substitution to construct the indazole core and a classic Sandmeyer reaction to install the C3-bromide, this pathway offers a high degree of predictability and scalability. Understanding the intricate mechanisms behind each step—from the formation of the Meisenheimer complex to the single electron transfer that drives the final substitution—is paramount for troubleshooting, optimization, and adaptation. This technical guide provides the foundational knowledge for researchers and drug development professionals to confidently synthesize this critical intermediate for application in advanced medicinal chemistry programs.

References

-

Yuan, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link][10][11]

-

Yuan, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health (PMC). Available at: [Link][2]

-

Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (PMC). Available at: [Link][1]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link][3]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link][7]

-

J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Available at: [Link][9]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link][4]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link][8]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link][5]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link][6]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Diazotisation [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 3-Bromo-1H-indazole-6-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for its application in the synthesis of novel therapeutic agents.

Molecular Structure and Properties

This compound possesses a rigid bicyclic indazole core, substituted with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This unique arrangement of functional groups dictates its chemical reactivity and biological activity.

| Property | Value |

| Chemical Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol [1] |

| CAS Number | 114086-30-5[1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-0.8,0.4!"]; C3 [label="C", pos="-0.4,-0.8!"]; C3a [label="C", pos="0.9,-0.4!"]; C4 [label="C", pos="2.1,-1.1!"]; C5 [label="C", pos="2.5,0!"]; C6 [label="C", pos="1.7,1.1!"]; C7 [label="C", pos="0.4,1.9!"]; C7a [label="C", pos="1.2,0.8!"]; Br [label="Br", pos="-1.5,-1.8!"]; C_cooh [label="C", pos="2.2,2.3!"]; O1_cooh [label="O", pos="3.2,2.6!"]; O2_cooh [label="O", pos="1.5,3.1!"]; H_N1 [label="H", pos="-0.3,1.8!"]; H_C4 [label="H", pos="2.6,-1.8!"]; H_C5 [label="H", pos="3.4,0!"]; H_C7 [label="H", pos="-0.2,2.6!"]; H_O2 [label="H", pos="1.8,3.8!"];

// Bonds N1 -- N2 [style=solid]; N2 -- C3 [style=solid]; C3 -- C3a [style=solid]; C3a -- C7a [style=solid]; C7a -- N1 [style=solid]; C3a -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C7a [style=solid]; C7 -- C6 [style=double, color="#34A853"]; C3 -- Br [style=solid]; C6 -- C_cooh [style=solid]; C_cooh -- O1_cooh [style=double, color="#EA4335"]; C_cooh -- O2_cooh [style=solid]; N1 -- H_N1 [style=solid]; C4 -- H_C4 [style=solid]; C5 -- H_C5 [style=solid]; C7 -- H_C7 [style=solid]; O2_cooh -- H_O2 [style=solid];

}

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with protons of interest.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.0 | d | ~ 8.5 |

| H-5 | ~ 7.6 - 7.8 | dd | ~ 8.5, 1.5 |

| H-7 | ~ 8.1 - 8.3 | d | ~ 1.5 |

| N-H | ~ 13.0 - 14.0 | br s | - |

| COOH | ~ 12.0 - 13.0 | br s | - |

-

Aromatic Protons: The protons on the benzene ring portion of the indazole will appear in the aromatic region (typically 7.0-8.5 ppm). The exact positions will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will also appear as a broad singlet at a very downfield chemical shift (often >12 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~ 165 - 175 |

| Aromatic Carbons | ~ 110 - 145 |

| C-Br | ~ 115 - 125 |

-

Carbonyl Carbon: The carbon of the carboxylic acid group is typically found in the range of 165-185 ppm.

-

Aromatic Carbons: The carbons of the indazole ring will resonate in the aromatic region. The carbon attached to the bromine (C-3) will be influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a solid sample prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H (Indazole) | 3300 - 3100 | Medium, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1720 - 1680 | Strong |

| C=C (Aromatic) | 1620 - 1450 | Medium to Weak |

| C-N | 1350 - 1250 | Medium |

| C-Br | 700 - 500 | Medium to Strong |

-

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

N-H Stretch: A medium to broad peak around 3300-3100 cm⁻¹ is expected for the N-H stretch of the indazole ring.

-

C=O Stretch: A strong, sharp absorption band between 1720 and 1680 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

Aromatic C=C Stretch: Several medium to weak bands in the 1620-1450 cm⁻¹ region are indicative of the aromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is often preferred for polar molecules like carboxylic acids, as it is more likely to produce an intact molecular ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectral Data

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecules containing the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). The bromo-substituted indazole ring is expected to be relatively stable, but fragmentation may involve the loss of Br or HBr.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive spectral analysis of this compound, through NMR, IR, and MS, provides a detailed structural characterization essential for its use in research and development. While experimental data is not widely published, the predicted spectral features based on established principles offer a robust framework for its identification and quality control. This guide serves as a valuable resource for scientists working with this important chemical entity, enabling a deeper understanding of its molecular architecture and facilitating its application in the synthesis of new and innovative compounds.

References

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

-

JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

PubChem. Indazole-3-carboxylic acid. [Link]

-

NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

NIH. 6-Bromo-1H-indole-3-carboxylic acid. [Link]

-

PubChemLite. 6-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2). [Link]

-

AMERICAN ELEMENTS®. Indazoles. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

A Comprehensive Technical Guide to 3-Bromo-1H-indazole-6-carboxylic acid for Advanced Research

This guide provides an in-depth exploration of the physicochemical properties, synthesis, and potential applications of 3-Bromo-1H-indazole-6-carboxylic acid (CAS No. 114086-30-5), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational data and practical insights into the utility of this compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] As a bioisostere of indole, the indazole nucleus can engage in crucial hydrogen bonding interactions with biological targets, yet it offers distinct electronic properties and metabolic stability.[2] The incorporation of bromine and a carboxylic acid moiety onto the indazole core, as seen in this compound, provides strategic handles for further chemical modification, making it a valuable starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents.[3] Compounds bearing the indazole core have demonstrated a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial activities.[1][2]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound. It is important to note that while some of these properties have been experimentally determined and reported by commercial suppliers, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 114086-30-5 | [4][5] |

| Molecular Formula | C₈H₅BrN₂O₂ | [4][5] |

| Molecular Weight | 241.04 g/mol | [4][5] |

| Appearance | Expected to be a solid | General knowledge |

| Melting Point | >300 °C (for the isomeric 3-Bromo-1H-indazole-5-carboxylic acid) | |

| pKa | 3.79 ± 0.30 (Predicted) | [4] |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General chemical principles |

| InChI Key | PKOJMSAMIIFLSC-UHFFFAOYSA-N | [5] |

Spectral Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.[6] The N-H proton of the indazole ring will also likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165 and 185 ppm.[6] The chemical shifts of the aromatic carbons will be influenced by the positions of the bromine and carboxylic acid substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[7][8]

-

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[7]

-

C=O Stretch: A strong absorption band is expected between 1690 and 1760 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.[9]

-

C-Br Stretch: A stretching vibration for the C-Br bond is expected in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C bond stretching will also be present.

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic strategies developed for indazole derivatives. A plausible synthetic route, adapted from patented methods for related compounds, is outlined below.[10]

Proposed Synthetic Pathway

The synthesis can commence from a suitable brominated and carboxylated indole precursor, followed by diazotization and cyclization to form the indazole ring.

Caption: A proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde [10]

-

Dissolve 6-bromoindole in a suitable acidic medium, such as a mixture of hydrochloric acid and an organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a specified period to allow for the formation of the indazole ring.

-

Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 6-bromo-1H-indazole-3-carbaldehyde.

Step 2: Oxidation to this compound

-

Dissolve the 6-bromo-1H-indazole-3-carbaldehyde from the previous step in a suitable solvent.

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction and work up the mixture to isolate the crude carboxylic acid.

-

Purify the final product by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices: The use of sodium nitrite in an acidic medium is a classic method for the diazotization of an amino group precursor (formed in situ from the indole) to facilitate the cyclization into the indazole ring. The subsequent oxidation of the aldehyde to a carboxylic acid is a standard transformation, with potassium permanganate being a robust and effective oxidizing agent for this purpose.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive building block for the synthesis of novel bioactive molecules.

Workflow for Utilizing this compound in Drug Discovery

Caption: A typical workflow illustrating the use of this compound in a drug discovery program.

The carboxylic acid group at the 6-position is an ideal site for amide bond formation, allowing for the introduction of a wide variety of amine-containing fragments to explore structure-activity relationships (SAR).[11] The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[3] This dual functionality allows for the rapid generation of a library of structurally diverse indazole derivatives for biological screening against various therapeutic targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from related bromo-indazole carboxylic acids and general principles of chemical safety should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined structure, featuring two distinct points for chemical modification, provides a robust platform for the generation of novel indazole-based compounds with the potential for a wide range of biological activities. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the field.

References

- 3-BROMO (1H) INDAZOLE CARBOXYLIC ACID 114086-30-5 wiki. Guidechem. Available from: https://www.guidechem.com/wiki/3-bromo-1h-indazole-carboxylic-acid-114086-30-5.html

- This compound. CymitQuimica. Available from: https://www.cymitquimica.com/3-bromo-1h-indazole-6-carboxylic-acid-114086-30-5

- 5-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex. Available from: https://www.chemimpex.com/products/5-bromo-1h-indazole-3-carboxylic-acid

- Supporting Information. Wiley-VCH. 2007. Available from: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj7x-qR-uGEAxX2l1YBHd1sD9UQFnoECBMQAQ&url=https%3A%2F%2Fwww.thieme-connect.de%2Fproducts%2Fejournals%2Fpdf%2F10.1055%2Fs-2007-984879.pdf&usg=AOvVaw0eR8-g0w-Y8L9B8Q8y8Y8_

- Supplementary Information. The Royal Society of Chemistry. Available from: https://www.rsc.

- Indazole derivatives. Google Patents. WO2009106982A1. Available from: https://patents.google.

- This compound. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/702420

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9749103/

- Indazole compound and preparation method thereof. Google Patents. CN104130191A. Available from: https://patents.google.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwiBq8i-geGEAxX-gFYBHX7aB-4QFnoECB0QAQ&url=http%3A%2F%2Fwww.imedpub.com%2Farticles%2Frecent-progress-in-chemistry-and-biology-of-indazole-and-its-derivatives-a-brief-review.pdf&usg=AOvVaw2I8r8m1B8c3j8y8X8Y8B8_

- This compound. BLD Pharm. Available from: https://www.bldpharm.com/products/114086-30-5.html

- 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum. ChemicalBook. Available from: https://www.chemicalbook.com/spectrum/660823-36-9_1HNMR.htm

- Indazole-3-carboxylic acid. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Indazole-3-carboxylic_acid

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640632/

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10210214/

- 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. Google Patents. CN113307773A. Available from: https://patents.google.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.09%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles

- Table of Characteristic IR Absorptions. Available from: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjCg-q-g-GEAxX-gFYBHX7aB-4QFnoECA8QAQ&url=https%3A%2F%2Fwww.csun.edu%2F~hcchm001%2FReference%2FIR%2520Tables.pdf&usg=AOvVaw2i8r8m1B8c3j8y8X8Y8B8_

- Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. Available from: https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles

- Chemical shifts. UCL. Available from: https://www.ucl.ac.uk/~rmjggpr/classes/B240/notes_nmr_shifts.pdf

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups

- Indazole derivatives. Google Patents. WO2009144554A1. Available from: https://patents.google.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: https://www.derpharmachemica.

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available from: https://www.researchgate.net/figure/Synthesis-of-6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic-acid-substituted-amide_fig1_352327424

- 3-Bromo-1H-indazole-5-carboxylic acid 97 885521-49-3. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/702420

- 5-Bromo-1H-indazole-3-carboxylic acid. BLD Pharm. Available from: https://www.bldpharm.com/products/1077-94-7.html

- 7-Bromo-1H-indazole-3-carboxylic acid. CymitQuimica. Available from: https://www.cymitquimica.com/7-bromo-1h-indazole-3-carboxylic-acid-885518-92-9

- 6-Bromo-1H-indazole-3-carboxylic acid. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/702420

- 6-Bromo-1H-indazole-3-carboxylic acid. BLD Pharm. Available from: https://www.bldpharm.com/products/660823-36-9.html

- pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjCg-q-g-GEAxX-gFYBHX7aB-4QFnoECA4QAQ&url=https%3A%2F%2Fwww.organicdivision.org%2Forig%2FpKa_compilation_Williams.pdf&usg=AOvVaw2i8r8m1B8c3j8y8X8Y8B8_

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN104130191A - Indazole compound and preparation method thereof - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

3-Bromo-1H-indazole-6-carboxylic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-1H-indazole-6-carboxylic Acid in Organic Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring a bromine atom, a carboxylic acid, and an indazole core, provides a versatile scaffold for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. Among these properties, solubility is a critical determinant of a drug's bioavailability, formulation, and overall efficacy.[1][2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of this compound in organic solvents. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for its determination, analyze an illustrative solubility profile, and discuss the practical implications of this data in a drug development context.

Chapter 1: Theoretical Framework: Key Factors Governing Solubility

The solubility of a compound is a complex interplay of various factors related to both the solute and the solvent.[3] A comprehensive understanding of these factors is essential for predicting and manipulating the solubility of this compound.

The Principle of "Like Dissolves Like": Polarity

The adage "like dissolves like" is a fundamental concept in solubility.[4] It suggests that a solute will dissolve best in a solvent that has a similar polarity. This compound possesses both polar and non-polar characteristics. The carboxylic acid and indazole moieties are polar and capable of hydrogen bonding, while the benzene ring and the bromine atom contribute to its non-polar character. Therefore, its solubility will be highest in solvents that can effectively interact with both its polar and non-polar regions.

Impact of Molecular Structure

The specific functional groups on the this compound molecule play a crucial role in its solubility:

-

Carboxylic Acid: This group is a strong hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents like alcohols.

-

Indazole Ring: The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

-

Bromine Atom: The presence of a halogen atom can increase lipophilicity, potentially improving solubility in less polar organic solvents.

The Role of pH and pKa

The carboxylic acid group of this compound is ionizable.[2][4] The pKa of a compound is the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, less water-soluble form. Conversely, at a pH above its pKa, it will exist as the more water-soluble carboxylate anion. While this guide focuses on organic solvents, the principle of ionization is still relevant, as trace amounts of water or acidic/basic impurities in the solvent can influence the ionization state and thus the solubility.

Temperature and Pressure Effects

For most solid solutes, solubility increases with temperature.[3][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. However, there are exceptions, and the effect of temperature should be determined experimentally for each solute-solvent system. Pressure generally has a negligible effect on the solubility of solids in liquids.

Crystal Lattice Energy

The solid-state form of a compound significantly impacts its solubility.[3] For a solute to dissolve, the energy input must be sufficient to overcome the forces holding the molecules together in the crystal lattice. A more stable crystalline form (polymorph) will have a higher lattice energy and, consequently, lower solubility.

Caption: Interplay of factors influencing the solubility of this compound.

Chapter 2: Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain reliable solubility data, a robust and well-validated experimental method is essential. The shake-flask method, originally described by Higuchi and Connors, is considered the gold standard for determining thermodynamic equilibrium solubility.[6][7][8]

The Shake-Flask Method: The Gold Standard

This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Materials and Reagents

-

This compound (purity >98%)

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, THF) of analytical grade or higher

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Workflow

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation may be necessary.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

Self-Validation and Quality Control

-

Equilibrium Time: Perform a time-to-equilibrium study to determine the minimum shaking time required to reach a stable concentration.

-

Purity of Compound: Ensure the purity of the this compound is known and documented.

-

Calibration Curve: Prepare a standard calibration curve for the HPLC-UV analysis with a high correlation coefficient (R² > 0.999).

-

Replicates: Conduct all experiments in triplicate to assess the reproducibility of the results.

Caption: Experimental workflow for the shake-flask solubility determination method.

Chapter 3: Solubility Profile of this compound: An Illustrative Analysis

Disclaimer: The following solubility data is illustrative and intended to provide a realistic representation for educational and guidance purposes. Actual experimental values may vary and should be determined empirically.

Illustrative Solubility in Common Organic Solvents

| Solvent | Solvent Type | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~150 | ~0.62 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~120 | ~0.50 |

| Tetrahydrofuran (THF) | Polar Aprotic | ~25 | ~0.10 |

| Methanol | Polar Protic | ~40 | ~0.17 |

| Ethanol | Polar Protic | ~20 | ~0.08 |

| Acetone | Polar Aprotic | ~15 | ~0.06 |

Interpretation of the Illustrative Data

The illustrative data suggests that this compound has high solubility in highly polar aprotic solvents like DMSO and DMF. This is likely due to the strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. The solubility in polar protic solvents like methanol and ethanol is moderate, indicating that hydrogen bonding plays a significant role in the dissolution process. The lower solubility in less polar solvents like acetone and THF is consistent with the "like dissolves like" principle.

Chapter 4: Practical Implications in Drug Development

Solubility data is not merely an academic exercise; it has profound implications for various stages of drug development.

Formulation Development

Poor solubility can lead to low and variable oral bioavailability.[1] The solubility data for this compound will guide formulators in selecting appropriate excipients, such as solubilizing agents or co-solvents, to develop a dosage form with optimal drug release and absorption characteristics.[4]

Process Chemistry

The choice of solvent is critical in the synthesis and purification of APIs. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for crystallization. The illustrative data suggests that a mixed solvent system, perhaps involving a polar aprotic and a less polar solvent, could be effective for the purification of this compound.

High-Throughput Screening

In early drug discovery, solubility in DMSO is a key parameter, as compounds are often stored and tested in this solvent.[7] A high solubility in DMSO, as illustrated for this compound, is advantageous for high-throughput screening campaigns.

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is crucial for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for understanding the factors that govern its solubility, a detailed protocol for its experimental determination, and an illustrative analysis of its solubility profile. By leveraging this knowledge, researchers can make informed decisions throughout the drug development process, from lead optimization to formulation design.

References

- Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.

- CymitQuimica. This compound.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Pharmaguideline. Factors that Affect the Solubility of Drugs.

- Raval, A. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Pharmlabs. Factors Influencing the Solubility of Drugs.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech.

- Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Slideshare. solubility experimental methods.pptx.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Alichem. This compound, min 97%, 1 gram.

- Sigma-Aldrich. This compound.

- Sigma-Aldrich. 6-Bromo-1H-indazole-3-carboxylic acid.

- BLD Pharm. 114086-30-5|this compound.

- Guidechem. 3-BROMO (1H) INDAZOLE CARBOXYLIC ACID 114086-30-5 wiki.

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Sigma-Aldrich. 3-Bromo-1H-indazole-5-carboxylic acid 97.

- Sigma-Aldrich. 6-bromo-1H-indazole-3-carboxylic acid.

- ChemicalBook. 3-BROMO (1H) INDAZOLE CARBOXYLIC ACID | 114086-30-5.

- PubChem. Indazole-3-carboxylic acid.

- ChemicalBook. Indazole-3-carboxylic acid | 4498-67-3.

- PubChem. methyl 1H-indazole-3-carboxylate.

- BLD Pharm. 660823-36-9|6-Bromo-1H-indazole-3-carboxylic acid.

- ChemicalBook. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1.

- Chem-Impex. 1H-Indazole-3-carboxylic acid.

- Chemsrc. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester.

- ChemicalBook. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum.

- Advanced ChemBlocks. Indazole - Products.

- BLD Pharm. 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid.

- BLD Pharm. 885521-88-0|6-Bromo-3-iodo-1H-indazole.

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Technical Guide to Alternative Synthesis Routes for 3-Bromo-1H-indazole-6-carboxylic Acid

Introduction

3-Bromo-1H-indazole-6-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic scaffold, combined with strategically placed functional groups—a nucleophilic nitrogen, a versatile bromine atom at the C3 position prime for cross-coupling reactions, and a carboxylic acid at C6 for amide bond formation or further derivatization—makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. Notably, this scaffold is a key component in the development of various kinase inhibitors, which are at the forefront of targeted cancer therapy.

The demand for efficient, scalable, and robust methods to access this key intermediate necessitates a thorough understanding of its synthetic landscape. This guide provides an in-depth analysis of scientifically vetted, alternative pathways for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the causality behind strategic choices, ensuring each described protocol is a self-validating system grounded in established chemical principles.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from three fundamentally different strategic directions:

-

Late-Stage C-H Functionalization: Beginning with the pre-formed 1H-indazole-6-carboxylic acid core and introducing the bromine atom at the C3 position. This is the most direct route, contingent on achieving high regioselectivity.

-

Indazole Ring Construction: Building the indazole ring from an appropriately substituted and pre-brominated benzene precursor. This strategy offers control over substitution patterns from the outset.

-

Functional Group Interconversion (FGI): Starting with a readily accessible 3-bromoindazole and modifying a substituent at the C6 position to install the carboxylic acid. This approach leverages different and potentially more robust chemical transformations.

The following sections will dissect each of these strategies, providing both the mechanistic rationale and detailed experimental protocols.

Route 1: Direct C3-Bromination of 1H-Indazole-6-carboxylic Acid

This approach is the most atom-economical and represents a direct path to the target molecule. The synthesis begins with commercially available 1H-indazole-6-carboxylic acid.[1]

Scientific Principle & Rationale

The indazole ring system is analogous to indole, with the C3 position being electron-rich and susceptible to electrophilic substitution. The key challenge is to achieve selective bromination at C3 without affecting the benzene ring, which is substituted with a deactivating carboxylic acid group.

Modern brominating agents offer high selectivity and safety compared to elemental bromine. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are reagents of choice for the C3-bromination of indazoles.[2][3] These reagents provide a source of electrophilic bromine under relatively mild conditions, minimizing the formation of polybrominated byproducts and offering excellent regioselectivity for the C3 position.[2] Recent studies have also demonstrated that ultrasound assistance can significantly accelerate the reaction with DBDMH, leading to high yields in a short timeframe.[4][5]

Caption: Direct C3-bromination of the indazole core.

Experimental Protocol: C3-Bromination using NBS

-

Setup: To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (approx. 0.2 M), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice-water.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any succinimide byproduct. Dry the solid under vacuum to yield this compound. If necessary, the product can be further purified by recrystallization.

Route 2: Indazole Ring Construction via Sandmeyer-type Reaction

This strategy involves building the indazole core from a precursor that already contains the C6-substituent, followed by functionalization. A particularly effective modern approach begins with a substituted aniline, proceeds through a diazotization and cyclization cascade, and finishes with C3-bromination.

Scientific Principle & Rationale

This pathway is a modification of classical indazole syntheses. It begins with the diazotization of an amino group on a benzene ring, which then undergoes an intramolecular cyclization to form the pyrazole portion of the indazole. This method provides excellent control over the substitution on the benzene ring.

The synthesis starts with 3-amino-4-methylbenzoic acid. The amino group is converted to a diazonium salt, which then cyclizes to form 1H-indazole-6-carboxylic acid. This intermediate is then subjected to regioselective C3-bromination as described in Route 1.

Caption: Multi-step synthesis via indazole ring formation.

Experimental Protocol

Step A: Synthesis of 1H-Indazole-6-carboxylic acid

-

Diazotization: Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in dilute hydrochloric acid (2 M). Cool the suspension to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours until nitrogen evolution ceases.

-

Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry to afford 1H-indazole-6-carboxylic acid.

Step B: C3-Bromination

-

Follow the protocol described in Route 1 using the 1H-indazole-6-carboxylic acid prepared in Step A.

Route 3: Functional Group Interconversion (FGI) from a 3-Bromoindazole Core

This versatile strategy begins with a pre-formed 3-bromoindazole and focuses on converting a different functional group at the C6 position into the target carboxylic acid. A robust pathway involves a Sandmeyer reaction to install a nitrile group, which is subsequently hydrolyzed.

Scientific Principle & Rationale

This route leverages the reliability of the Sandmeyer reaction and nitrile hydrolysis.[6][7] The synthesis commences with 3-bromo-6-nitro-1H-indazole, which can be prepared by bromination of 6-nitroindazole. The nitro group is reduced to an amine, which is then transformed into a nitrile (cyano group) via a copper(I) cyanide-mediated Sandmeyer reaction.[8] The cyano group is an excellent precursor to a carboxylic acid, readily undergoing hydrolysis under acidic or basic conditions. This multi-step pathway avoids direct functionalization of the less reactive benzene ring and relies on high-yielding, well-established transformations.

Caption: FGI pathway from a 6-nitro precursor.

Experimental Protocol

Step A: Reduction of 3-Bromo-6-nitro-1H-indazole

-

Setup: To a stirred suspension of 3-bromo-6-nitro-1H-indazole (1.0 eq) in ethanol or acetic acid, add a reducing agent such as tin(II) chloride (SnCl₂, 3-4 eq) or iron powder (Fe, 5 eq) with ammonium chloride.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and filter off any solids. Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-6-amino-1H-indazole.

Step B: Sandmeyer Reaction to 3-Bromo-6-cyano-1H-indazole

-

Diazotization: Dissolve 3-bromo-6-amino-1H-indazole (1.0 eq) in aqueous acid (e.g., H₂SO₄ or HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution portion-wise, allowing for controlled gas evolution.

-

Reaction: Warm the mixture to 50-60 °C and stir for 1 hour.

-

Isolation: Cool the reaction, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography to obtain 3-bromo-6-cyano-1H-indazole.[9]

Step C: Hydrolysis to this compound

-

Setup: Suspend 3-bromo-6-cyano-1H-indazole (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction: Heat the mixture to reflux (100-120 °C) for several hours until TLC analysis indicates complete conversion of the starting material.

-

Isolation: Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as starting material availability, scalability, and the specific capabilities of the laboratory. The table below provides a comparative summary.

| Parameter | Route 1: Direct Bromination | Route 2: Ring Construction | Route 3: Functional Group Interconversion |

| Starting Material | 1H-Indazole-6-carboxylic acid | 3-Amino-4-methylbenzoic acid | 3-Bromo-6-nitro-1H-indazole |

| Number of Steps | 1 | 2 | 3 |

| Key Advantages | Most direct, highest atom economy. | Good control of benzene ring substitution. | Utilizes robust, high-yielding reactions; avoids direct C-H functionalization. |

| Potential Challenges | Requires highly regioselective conditions; potential for over-bromination. | Diazotization can be sensitive; moderate yields in cyclization. | Multi-step process reduces overall yield; use of toxic cyanide reagents. |

| Scalability | Excellent | Good | Good, but requires careful handling of intermediates and reagents. |

| Safety | NBS/DBDMH are safer than Br₂. | Diazonium salts can be unstable. | Requires handling of toxic cyanides and nitro compounds. |

Conclusion

This guide has detailed three distinct and viable strategies for the synthesis of this compound.

-

Route 1 is the most straightforward for rapid, small-scale synthesis, provided the starting material is available.

-

Route 2 offers a classic approach that builds the core scaffold, providing flexibility if variations on the benzene ring are desired.

-

Route 3 represents a robust, albeit longer, pathway that is ideal for large-scale synthesis where well-established and high-yielding functional group transformations are preferred.

The choice of route should be guided by a careful evaluation of starting material cost, required scale, available equipment, and safety protocols. Each pathway offers a reliable method to access this critical building block, empowering further innovation in the field of drug discovery and development.

References

-

Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29535-29539. Available at: [Link][3][4][5]

-

Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 70(1), 100-111. Available at: [Link][2]

-

Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. Available at: [Link][5]

-

Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. Available at: [Link][3][4][5]

-

Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved from [Link][6]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link][8]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link][7]

Sources

- 1. 1H-Indazole-6-carboxylic acid 97 704-91-6 [sigmaaldrich.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemimpex.com [chemimpex.com]

Whitepaper: A Technical Guide to the Biological Screening of 3-Bromo-1H-indazole-6-carboxylic Acid Derivatives

Abstract

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] Its unique bicyclic structure allows for versatile substitution, enabling the fine-tuning of pharmacological properties. This guide focuses on derivatives of 3-Bromo-1H-indazole-6-carboxylic acid, a particularly valuable starting point for library synthesis. The bromine at the C3 position and the carboxylic acid at the C6 position serve as orthogonal chemical handles for creating diverse molecular architectures. This document provides a comprehensive, field-proven framework for the biological screening of these derivatives, moving from broad-based primary assays to specific, target-focused secondary and mechanistic studies. We emphasize the causality behind experimental choices and the implementation of self-validating protocols to ensure data integrity and accelerate the identification of promising therapeutic leads.

The Strategic Imperative for Screening Indazole Derivatives

The indazole core is not merely a synthetic curiosity; its prevalence in clinical agents like Axitinib, Pazopanib, and Niraparib underscores its ability to interact with critical biological targets.[2][3] Derivatives have demonstrated a vast range of pharmacological activities, including potent inhibition of protein kinases, histone deacetylases (HDACs), indoleamine 2,3-dioxygenase (IDO1), and lipoxygenase, alongside broad anti-proliferative, anti-inflammatory, and antimicrobial effects.[2][4][5][6][7]

The this compound scaffold is an ideal starting point for a discovery campaign. The carboxylic acid group can be readily converted to amides, esters, or other functionalities, while the bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl groups. This synthetic tractability allows for the rapid generation of a chemical library with broad structural diversity, which is essential for exploring a wide range of biological targets.

Our screening strategy is therefore designed as a logical funnel, beginning with broad phenotypic assays to identify general bioactivity and progressively narrowing the focus to elucidate the specific mechanism of action.

Caption: High-level strategic workflow for screening indazole derivatives.

Phase 1: Primary Screening - Anti-Proliferative Assays

The most direct path to identifying therapeutically relevant indazole derivatives, particularly for oncology, is to screen for anti-proliferative or cytotoxic activity against a panel of human cancer cell lines.[1][8][9] This approach is target-agnostic and effectively identifies compounds that disrupt essential cellular processes.

Rationale and Experimental Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or its more soluble analogs (MTS, XTT), is a robust, cost-effective, and high-throughput method for assessing cell viability. It measures the metabolic activity of living cells by quantifying the reduction of the tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. A decrease in signal indicates either reduced cell proliferation or increased cell death.

Choice of Cell Lines: A well-chosen panel is critical. We recommend starting with cell lines representing diverse cancer types known to be sensitive to kinase or HDAC inhibitors, such as:

-

HCT-116 (Colon Carcinoma): Known sensitivity to apoptosis-inducing agents.[5][7]

-

MCF-7 (Breast Carcinoma): Estrogen receptor-positive, common model.[8][10]

-

K562 (Chronic Myeloid Leukemia): A suspension cell line, often used in kinase inhibitor screening.[11]

-

A normal, non-cancerous cell line (e.g., HEK-293 or fibroblasts): To assess initial selectivity and general cytotoxicity.[11][12]

Protocol: Single-Point High-Throughput MTT Assay

This protocol is designed for a primary screen in a 96-well plate format to quickly identify initial hits.

Materials:

-

Selected cancer cell lines

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (cell culture grade)

-

Test compounds (solubilized in DMSO, typically 10 mM stock)

-

Positive control (e.g., Staurosporine or a known clinical agent like Axitinib)

Step-by-Step Methodology:

-

Cell Seeding: Culture cells to ~80% confluency. Harvest using trypsin and perform a cell count. Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well (5,000 cells/well) into a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth. Causality: This normalization period ensures that the observed effects are due to the compound and not variations in cell plating.

-

Compound Addition: Prepare a working dilution of test compounds in complete medium. The final concentration for a single-point screen is typically 10 µM with a final DMSO concentration ≤0.5%. Remove old media from wells and add 100 µL of media containing the test compounds, vehicle control (DMSO), or positive control.

-

Exposure: Incubate the plate for 48-72 hours. Insight: A 72-hour incubation is often preferred as it captures effects on multiple cell cycles.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Self-Validation & Controls:

-

Vehicle Control: Wells containing only cells and medium with the same final DMSO concentration as the test wells. This represents 100% viability.

-

Positive Control: A known cytotoxic agent to confirm the assay is responsive.

-

Blank Control: Wells with medium but no cells to provide the background absorbance.

-

Hit Criteria: A compound is typically considered a "hit" if it reduces cell viability by >50% at the tested concentration.

Phase 2: Secondary Screening - Elucidating the Mechanism

Hits from the primary screen require further investigation to determine their potency (IC₅₀) and mechanism of action.

Dose-Response and IC₅₀ Determination

The first step is to confirm the activity of the primary hits and determine their half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the same MTT assay but with a range of compound concentrations (e.g., a 7-point, 3-fold serial dilution starting from 50 µM). The resulting data is plotted (percent inhibition vs. log[concentration]) and fitted to a sigmoidal curve to calculate the IC₅₀ value.

Example Data Presentation:

| Compound ID | Derivative Structure (R-group) | IC₅₀ A549 (µM)[8] | IC₅₀ HCT-116 (µM)[5] | IC₅₀ K562 (µM)[11] |

| IND-001 | Phenyl | 5.2 | 8.1 | 3.5 |

| IND-002 | 4-Fluorophenyl | 1.1 | 2.3 | 0.9 |

| IND-003 | 3-Pyridyl | 0.23 | 0.85 | 0.15 |

| IND-004 | N-methylpiperazine | >50 | >50 | >50 |

| Axitinib | (Positive Control) | 0.05 | 0.12 | 0.02 |

This table represents hypothetical data for illustrative purposes.

Target-Focused Assays: Kinase & HDAC Inhibition

Given the prevalence of indazoles as kinase and HDAC inhibitors, these are logical targets to investigate first.[2][5][7]

A. Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Modern assays often use fluorescence, luminescence, or resonance energy transfer (FRET) readouts.

Protocol: Generic ADP-Glo™ Kinase Assay (Promega)

-

Reaction Setup: In a 384-well plate, combine the purified kinase, the specific peptide substrate, and ATP at its Kₘ concentration.

-

Compound Addition: Add the indazole derivative across a range of concentrations.

-

Kinase Reaction: Incubate at room temperature for 1-2 hours to allow the phosphorylation reaction to proceed.

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.

-

Detection: Add the Kinase Detection Reagent, which converts ADP to ATP, driving a luciferase reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: A decrease in luminescence indicates kinase inhibition. Plot data to determine the IC₅₀.

Insight: Screening against a panel of kinases (e.g., VEGFR-2, GSK-3, Pim-1) is crucial to determine both potency and selectivity.[2] High selectivity is a desirable trait for a modern therapeutic.

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 3-Bromo-1H-indazole-6-carboxylic Acid: A Core Moiety in Modern Drug Discovery